2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide typically involves multiple steps. One common method includes the following steps :
Formation of the Thiadiazole Ring: The synthesis begins with the reaction of hydrazinecarbothioamide with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol.
Acylation: The thiadiazole derivative is then acylated using 2-chloroacetyl chloride to form 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl chloride.
Amidation: Finally, the acylated product is reacted with N,N-diphenylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can undergo several types of chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl chloride site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the urease enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-arylidine amino-1,3,4-thiadiazol-2-yl derivatives: Known for their antioxidant and anticancer activities.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is unique due to its specific structure, which allows it to exhibit a broad range of biological activities. Its ability to inhibit urease, in particular, sets it apart from other thiadiazole derivatives, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c17-15-18-19-16(23-15)22-11-14(21)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJBJDJWUBWXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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